molecular formula C23H28N4O4S3 B2774424 (4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methanone CAS No. 923001-10-9

(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methanone

Cat. No.: B2774424
CAS No.: 923001-10-9
M. Wt: 520.68
InChI Key: YCKOUSOSLZLYNZ-UHFFFAOYSA-N
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Description

(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methanone is a useful research compound. Its molecular formula is C23H28N4O4S3 and its molecular weight is 520.68. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Research has highlighted the synthesis of compounds related to (4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methanone and their potential antimicrobial activity. For instance, Patel, Agravat, and Shaikh (2011) synthesized amide derivatives with variable and modest antimicrobial activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011). Similarly, Pancholia et al. (2016) identified the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold as new anti-mycobacterial chemotypes with promising anti-tubercular activity (Pancholia et al., 2016).

Potential in Antipsychotic Drugs

Compounds with a similar structure have been studied for their potential as antipsychotic drugs. Raviña et al. (1999, 2000) synthesized a series of compounds evaluated for their affinity for dopamine and serotonin receptors, suggesting potential use as atypical antipsychotic agents (Raviña et al., 1999) (Raviña et al., 2000).

Antagonistic Properties

The compound also has been explored for its antagonistic properties. Romero et al. (2012) reported the synthesis and evaluation of small molecule antagonists of the G protein-coupled receptor NPBWR1 (GPR7), indicating potential medicinal applications (Romero et al., 2012).

Antiproliferative Activity

Prasad et al. (2018) prepared a compound with a similar structure and evaluated its antiproliferative activity, alongside characterizing its structure through various spectral studies (Prasad et al., 2018).

Mechanism of Action

Properties

IUPAC Name

[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1-thiophen-2-ylsulfonylpiperidin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O4S3/c1-2-31-18-5-6-19-20(16-18)33-23(24-19)26-13-11-25(12-14-26)22(28)17-7-9-27(10-8-17)34(29,30)21-4-3-15-32-21/h3-6,15-17H,2,7-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCKOUSOSLZLYNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4CCN(CC4)S(=O)(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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